molecular formula C12H14O2 B1580684 Ethyl 4-methylcinnamate CAS No. 20511-20-0

Ethyl 4-methylcinnamate

Cat. No.: B1580684
CAS No.: 20511-20-0
M. Wt: 190.24 g/mol
InChI Key: IMKVSWPEZCELRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methylcinnamate can be synthesized through the Wittig reaction, which involves the reaction of benzaldehyde with ethyl (triphenylphosphoranylidene)acetate in the presence of a base . The reaction typically proceeds under mild conditions and yields the desired ester as a product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and efficient methods such as the Heck reaction. This method allows for the coupling of aryl halides with olefins in the presence of a palladium catalyst, providing a greener and more sustainable approach to production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methylcinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-methylcinnamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-methylcinnamate is similar to other cinnamate derivatives such as ethyl ferulate and ethyl trans-4-methoxycinnamate. it is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. For example:

These compounds share a common cinnamate backbone but differ in their functional groups, leading to variations in their applications and effectiveness in different contexts.

Properties

IUPAC Name

ethyl (E)-3-(4-methylphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKVSWPEZCELRM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20511-20-0
Record name 20511-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338436
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 4-methylcinnamate in the synthesis of ozagrel ethyl ester?

A1: this compound serves as a crucial starting material in the synthesis of ozagrel ethyl ester, an intermediate compound in the production of ozagrel. The process involves reacting this compound with N-bromosuccinimide (NBS) to form Ethyl 4-bromomethylcinnamate. This intermediate then reacts with imidazole to yield ozagrel ethyl ester [].

Q2: Are there any advantages to using this compound in this particular synthetic route?

A2: While the abstract doesn't explicitly detail the advantages of using this compound over other potential starting materials, it highlights that this specific synthetic route for ozagrel intermediates boasts high yield and low environmental pollution, making it suitable for industrialized production []. This suggests that using this compound contributes to the overall efficiency and environmental friendliness of the process.

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